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Compound of Interest

Compound Name: Isoquinolin-8-ylboronic acid

Cat. No.: B1387145

This technical guide provides an in-depth analysis of the spectroscopic properties of
isoquinolin-8-ylboronic acid, a key building block in medicinal chemistry and materials
science.[1] Intended for researchers, scientists, and professionals in drug development, this
document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data pertinent to this compound. The guide is
structured to provide not only raw data but also expert interpretation and procedural insights,
reflecting a deep understanding of both the molecule and the analytical techniques.

Introduction to Isoquinolin-8-ylboronic Acid

Isoquinolin-8-ylboronic acid (CAS No. 721401-43-0) is a bifunctional organic compound
featuring an isoquinoline core and a boronic acid moiety.[2][3] This unique combination of a
heteroaromatic system and a versatile functional group makes it a valuable reagent in Suzuki-
Miyaura cross-coupling reactions for the synthesis of complex organic molecules with potential
biological activities.[1] Understanding its spectroscopic signature is paramount for reaction
monitoring, quality control, and structural elucidation of its derivatives.

Below is a diagram illustrating the chemical structure of Isoquinolin-8-ylboronic acid.

Caption: Molecular Structure of Isoquinolin-8-ylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules. For isoquinolin-8-ylboronic acid, H, 13C, and 1B NMR are particularly
informative.

Predicted *H NMR Spectral Data

The *H NMR spectrum of isoquinolin-8-ylboronic acid is expected to show distinct signals for
the aromatic protons of the isoquinoline ring system. The chemical shifts are influenced by the
electron-withdrawing nature of the nitrogen atom and the boronic acid group. Based on the
analysis of similar aromatic boronic acids and isoquinoline derivatives, the predicted H NMR
chemical shifts in a suitable deuterated solvent (e.g., DMSO-de) are summarized below.

Predicted Chemical Shift

Proton Assignment Multiplicity
(5, ppm)

H1 9.2-94 S

H3 8.5-8.7 d

H4 7.8-8.0 d

H5 76-7.8 t

H6 8.0-8.2 d

H7 79-8.1 d

B(OH)2 8.3-85 brs

Note: The chemical shifts are predictions and may vary depending on the solvent and
concentration.

The protons on the pyridine ring (H1 and H3) are expected to be the most deshielded due to

the electronegativity of the adjacent nitrogen atom. The protons on the benzene ring will also
exhibit characteristic splitting patterns based on their coupling with neighboring protons. The

broad singlet for the B(OH)2 protons is due to chemical exchange and the quadrupolar nature
of the boron nucleus.

Predicted *C NMR Spectral Data
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The 13C NMR spectrum will provide insights into the carbon framework of the molecule. The

carbon atom attached to the boron (C8) is expected to have a broad signal due to quadrupolar

relaxation.

Carbon Assignment

Predicted Chemical Shift (6, ppm)

c1 152 - 154
ox! 143 - 145
c4 120 - 122
Cda 136 - 138
C5 128 - 130
C6 130 - 132
c7 127 - 129
o:} 130 - 135 (broad)
Csa 128 - 130

Note: The chemical shifts are predictions and may vary depending on the solvent and

concentration.

1B NMR Spectroscopy

1B NMR is a specialized technique that is highly sensitive to the coordination environment of

the boron atom. For isoquinolin-8-ylboronic acid, a single, broad resonance is expected in

the range of & 28-34 ppm, which is characteristic of a trigonal planar arylboronic acid.

Experimental Protocol for NMR Data Acquisition

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural

analysis.
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*H NMR Acquisition:
Acquire a standard 1D proton spectrum.
Optimize spectral width, acqui time, and relaxation delay.
_— —
e yiboronic acid Instrument Setup. C NMR Acqui
o v DMSO-6) Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire a proton-decoupled “C spectrum
eg . Tune and match the probe for *H, **C, and 8 frequencies. Use a sufficient number of scans for adequate signal-to-noise.
8
cauire a pro pect
Reference the spectrur

Click to download full resolution via product page
Caption: Standard workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a
molecule. For isoquinolin-8-ylboronic acid, the IR spectrum will be characterized by
absorptions corresponding to the B-O, O-H, C-B, and aromatic C-H and C=C/C=N bonds.

licted | : I

Wavenumber (cm~—2) Vibration Type Intensity
3400 - 3200 O-H stretch (boronic acid) Strong, broad
3100 - 3000 Aromatic C-H stretch Medium
1620 - 1580 Aromatic C=C and C=N stretch  Medium to Strong
1400 - 1300 B-O stretch Strong
1200 - 1100 C-B stretch Medium
900 - 650 Aromatic C-H out-of-plane Strong
bend

The broad O-H stretching band is a hallmark of boronic acids and is due to hydrogen bonding.
The strong B-O stretching absorption is another key diagnostic peak.
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Experimental Protocol for IR Data Acquisition

Setup: Data Acquisition; Data Processing:
d (FTIR) spectrometer. Place the sample in the spectrometer and record the spectrum. Perform a background subtraction
le compartment or pure KBr. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. Identify and label the major absorption peaks.

Click to download full resolution via product page

Caption: Standard workflow for FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight
and elemental composition of a compound, as well as to gain structural information through
fragmentation analysis.

Expected Mass Spectrometric Data

For isoquinolin-8-ylboronic acid (CoHsBNO:), the exact mass is 173.0648 g/mol . In
electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]* is expected
to be the base peak.

lon Calculated m/z
[M+H]* 174.0726
[M+Na]* 196.0546

A synthesis of isoquinolin-8-ylboronic acid reported an LCMS analysis showing an [M+H]*
ion at m/z 174.1, which is consistent with the expected molecular weight.

Predicted Fragmentation Pathway

Under collision-induced dissociation (CID) in MS/MS experiments, the [M+H]* ion of
isoquinolin-8-ylboronic acid is expected to undergo characteristic fragmentations. A plausible
fragmentation pathway is the loss of water from the boronic acid moiety.
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[M+H - H20]*
m/z = 156.1

[M+H]*
m/z = 174.1

[M+H - B(OH)2]*
m/z =130.1

Click to download full resolution via product page

Caption: Predicted fragmentation of the [M+H]™* ion.

Experimental Protocol for MS Data Acquisition

Sample Preparation:
Prepare a dilute solution of isoquinolin-8-ylboronic aci
l
wi

n of iso
in a suitable solvent (e.g., methanol or acetonitrile)
ith a small amount of formic acid to pror

Data Acquisition
i the mass spectrometer. elect the [M+H]* ion for c
m m to identify the [M+H]* ion. Acquire a prod n

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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